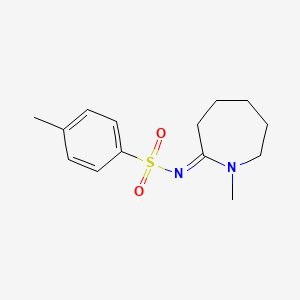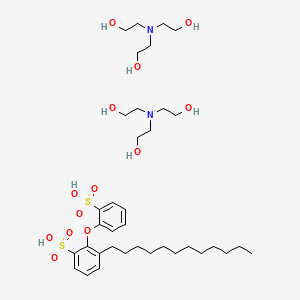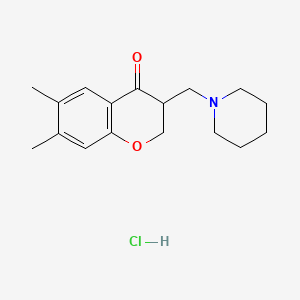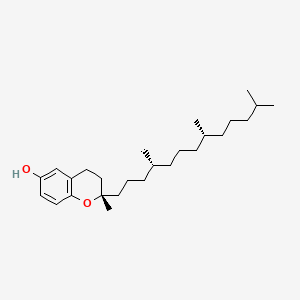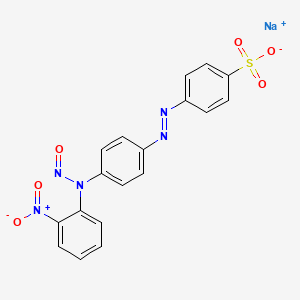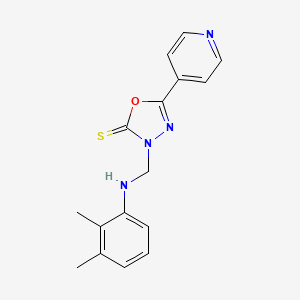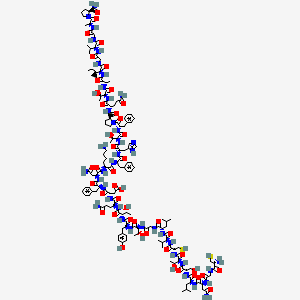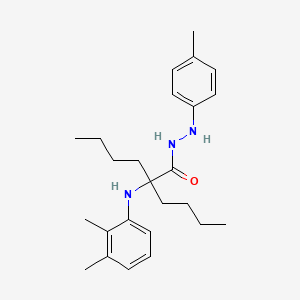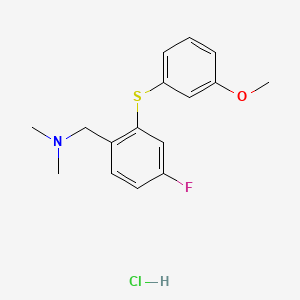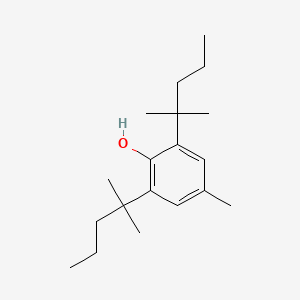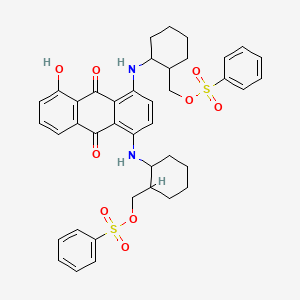
2H-Benzimidazole-2-thione, 5-chloro-1,3-dihydro-1,3-bis(4-morpholinylmethyl)-, hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Benzimadazol-2-thion, 5-Chlor-1,3-dihydro-1,3-bis(4-morpholinylmethyl)-, Hydrat ist eine komplexe organische Verbindung mit der Summenformel C17H23ClN4O2S·H2O und einem Molekulargewicht von 400,97 . Diese Verbindung ist bekannt für ihre einzigartige chemische Struktur, die einen Benzimadazol-Kern, eine Thiongruppe und Morpholinylmethyl-Substituenten umfasst. Aufgrund ihrer vielfältigen chemischen Eigenschaften wird sie häufig in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt.
Herstellungsmethoden
Die Synthese von 2H-Benzimadazol-2-thion, 5-Chlor-1,3-dihydro-1,3-bis(4-morpholinylmethyl)-, Hydrat umfasst in der Regel mehrere Schritte. Der Syntheseweg beginnt im Allgemeinen mit der Herstellung des Benzimadazol-Kerns, gefolgt von der Einführung der Thiongruppe und der Chlorierung an der 5-Position. Der letzte Schritt beinhaltet die Addition von Morpholinylmethylgruppen unter kontrollierten Reaktionsbedingungen. Industrielle Produktionsmethoden können variieren, aber sie umfassen oft ähnliche Schritte mit Optimierung für die großtechnische Synthese .
Vorbereitungsmethoden
The synthesis of 2H-Benzimidazole-2-thione, 5-chloro-1,3-dihydro-1,3-bis(4-morpholinylmethyl)-, hydrate typically involves multiple steps. The synthetic route generally starts with the preparation of the benzimidazole core, followed by the introduction of the thione group and the chlorination at the 5-position. The final step involves the addition of morpholinylmethyl groups under controlled reaction conditions. Industrial production methods may vary, but they often involve similar steps with optimization for large-scale synthesis .
Analyse Chemischer Reaktionen
Diese Verbindung unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Sie kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können die Thiongruppe in eine Thiolgruppe umwandeln.
Substitution: Das Chloratom an der 5-Position kann durch andere Nukleophile substituiert werden. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Amine.
Wissenschaftliche Forschungsanwendungen
2H-Benzimadazol-2-thion, 5-Chlor-1,3-dihydro-1,3-bis(4-morpholinylmethyl)-, Hydrat hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Chemie: Sie wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Sie wurde auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten.
Medizin: Es laufen Forschungsarbeiten, um ihr Potenzial als Therapeutikum zu erforschen.
Industrie: Sie wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wissenschaftliche Forschungsanwendungen
2H-Benzimidazole-2-thione, 5-chloro-1,3-dihydro-1,3-bis(4-morpholinylmethyl)-, hydrate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
Der Wirkungsmechanismus dieser Verbindung beinhaltet ihre Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Der Benzimadazol-Kern kann an bestimmte Enzyme oder Rezeptoren binden, während die Thiongruppe an Redoxreaktionen teilnehmen kann. Die Morpholinylmethylgruppen verbessern ihre Löslichkeit und Bioverfügbarkeit. Diese Wechselwirkungen können biologische Signalwege modulieren, was zu den beobachteten Effekten führt .
Vergleich Mit ähnlichen Verbindungen
Zu den ähnlichen Verbindungen gehören andere Benzimadazol-Derivate mit Thiongruppen und Morpholinylmethyl-Substituenten. Im Vergleich zu diesen Verbindungen ist 2H-Benzimadazol-2-thion, 5-Chlor-1,3-dihydro-1,3-bis(4-morpholinylmethyl)-, Hydrat aufgrund des Vorhandenseins des Chloratoms an der 5-Position einzigartig, das seine Reaktivität und biologische Aktivität beeinflussen kann. Zu den ähnlichen Verbindungen gehören:
- 2H-Benzimadazol-2-thion, 1,3-dihydro-1,3-bis(4-morpholinylmethyl)-
- 2H-Benzimadazol-2-thion, 5-Methyl-1,3-dihydro-1,3-bis(4-morpholinylmethyl)- Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, unterscheiden sich jedoch in ihren spezifischen Substituenten und den daraus resultierenden Eigenschaften .
Eigenschaften
CAS-Nummer |
91067-28-6 |
|---|---|
Molekularformel |
C17H25ClN4O3S |
Molekulargewicht |
400.9 g/mol |
IUPAC-Name |
5-chloro-1,3-bis(morpholin-4-ylmethyl)benzimidazole-2-thione;hydrate |
InChI |
InChI=1S/C17H23ClN4O2S.H2O/c18-14-1-2-15-16(11-14)22(13-20-5-9-24-10-6-20)17(25)21(15)12-19-3-7-23-8-4-19;/h1-2,11H,3-10,12-13H2;1H2 |
InChI-Schlüssel |
AYBYQNSFFNCXAW-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CN2C3=C(C=C(C=C3)Cl)N(C2=S)CN4CCOCC4.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



